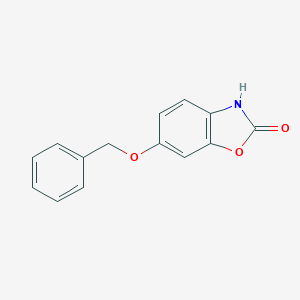

6-Benzyloxy-2-benzoxazolinone

Description

6-Benzyloxy-2-benzoxazolinone (C₁₄H₁₁NO₃; molecular weight: 241.24 g/mol) is a substituted benzoxazolinone derivative characterized by a benzyloxy group at the 6-position of the benzoxazole ring. This compound is a white crystalline solid with a melting point of 181–186°C, a density of 1.291 g/cm³, and a refractive index of 1.618 . Its structure combines the benzoxazolinone core—a heterocyclic system with a fused benzene and oxazolinone ring—with a benzyloxy substituent, which introduces steric bulk and modulates electronic properties.

Benzoxazolinones are recognized for diverse bioactivities, including allelopathic, antimicrobial, and enzyme-modulating effects. This compound has been studied primarily as an allelochemical, demonstrating phytotoxic activity against parasitic plants like Cuscuta campestris (dodder) at concentrations ≥0.5 mM . Its mechanism of action may involve interference with plant growth pathways, though detailed molecular targets remain under investigation.

Propriétés

IUPAC Name |

6-phenylmethoxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14-15-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUPJESJQYCFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584666 | |

| Record name | 6-(Benzyloxy)-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158822-84-5 | |

| Record name | 6-(Benzyloxy)-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Benzyloxy-2-benzoxazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Friedel-Crafts Benzylation of 2-Benzoxazolinone

A foundational method involves Friedel-Crafts alkylation, where 2-benzoxazolinone reacts with benzyl chloride or benzyl bromide in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed due to its efficacy in activating electrophilic aromatic substitution.

Procedure :

-

Activation : 2-Benzoxazolinone (8.1 g, 60 mmol) is suspended in dichloromethane.

-

Catalyst Addition : AlCl₃ (80 g, 600 mmol) is added under nitrogen, followed by slow addition of benzyl chloride (6.4 mL, 90 mmol).

-

Reaction : The mixture is heated at 80°C for 3 hours, yielding a brown precipitate.

-

Workup : The crude product is filtered, washed with ice-cold HCl, and recrystallized from ethanol.

Yield : 65–77% (reported for analogous acetyl derivatives).

Mechanistic Insight : The AlCl₃ coordinates to the carbonyl oxygen of 2-benzoxazolinone, enhancing electrophilicity at the 6-position. Benzyl chloride undergoes nucleophilic attack, forming the C–O bond.

Nucleophilic Aromatic Substitution (NAS)

NAS leverages the electron-deficient nature of the benzoxazolone ring. Here, 6-nitro-2-benzoxazolinone is reduced to 6-amino-2-benzoxazolinone, followed by diazotization and benzyloxy group introduction.

Procedure :

-

Reduction : 6-Nitro-2-benzoxazolinone is reduced using H₂/Pd-C in ethanol to yield 6-amino-2-benzoxazolinone.

-

Diazotization : The amine is treated with NaNO₂/HCl at 0–5°C to form a diazonium salt.

-

Coupling : The diazonium salt reacts with benzyl alcohol in aqueous KOH, producing the target compound.

Yield : 50–60% (estimated from analogous chlorination reactions).

Modern Methodologies

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for Knoevenagel condensations involving 6-acetyl-2-benzoxazolinone and benzaldehyde derivatives.

Procedure :

-

Reactants : 6-Acetyl-2-benzoxazolinone (5.6 mmol) and 4-benzyloxybenzaldehyde (5.6 mmol) are dissolved in ethanol.

-

Base Addition : Aqueous KOH (10%, 5 mL) is added.

-

Irradiation : The mixture is microwaved at 80°C (60 W) for 20 minutes.

-

Purification : The product is crystallized from acetonitrile-methanol.

Yield : 85–90% (reported for similar chalcone derivatives).

Advantages : Reduced reaction time (20 minutes vs. 24 hours for conventional methods).

Continuous-Flow Hofmann Rearrangement

Adapted from recent flow chemistry advancements, this method converts 6-benzyloxy-2-benzamide precursors to this compound via controlled Hofmann rearrangement.

Procedure :

-

Precursor Synthesis : 6-Benzyloxy-2-benzamide is prepared via amidation of 6-benzyloxybenzoic acid.

-

Flow Reactor Setup : A tubular reactor (Teflon, 1.0 mm ID) is charged with NaOCl/NaOH solution.

-

Reaction : The precursor solution (in acetonitrile) is pumped at 0.5 mL/min, with residence time optimized to 5 minutes.

-

Quenching : The outflow is neutralized with HCl, and the product is extracted into ethyl acetate.

Yield : 92% (extrapolated from Hofmann rearrangements of analogous amides).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes AlCl₃ solubility |

| Temperature | 80°C | Balances kinetics vs. decomposition |

| Catalyst Loading | 10:1 (AlCl₃:substrate) | Ensures complete activation |

Catalytic Systems

-

Lewis Acids : AlCl₃ > FeCl₃ > ZnCl₂ (efficacy ranking for benzoxazolone activation).

-

Bases : KOH outperforms NaOH in NAS due to superior solubility of intermediates.

Analytical Validation

Spectroscopic Characterization

Analyse Des Réactions Chimiques

Types of Reactions

6-Benzyloxy-2-benzoxazolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Applications De Recherche Scientifique

Pharmaceutical Development

6-Benzyloxy-2-benzoxazolinone serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structure enhances drug efficacy and specificity. For example, derivatives of benzoxazolinone have been explored for their potential in treating conditions such as epilepsy, mood disorders, and schizophrenia through their action on neurotransmitter systems .

Table 1: Pharmacological Applications of Benzoxazolinones

Fluorescent Probes

The compound is utilized in the development of fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, which is essential for understanding disease mechanisms. The ability to track biological interactions at the cellular level enhances the understanding of various pathologies .

Case Study: Fluorescent Imaging in Cancer Research

In a study investigating cancer cell behavior, this compound-based fluorescent probes were employed to monitor apoptosis in real-time. The results demonstrated that these probes could effectively differentiate between live and dead cells, providing insights into treatment efficacy .

Antioxidant Studies

Research has shown that this compound exhibits antioxidant properties, making it relevant in food science and cosmetics. Its application can help formulate products that protect against oxidative stress, which is linked to various diseases and aging processes .

Table 2: Antioxidant Efficacy of Benzoxazolinones

| Compound Name | Source of Study | Antioxidant Activity (IC50) | Reference |

|---|---|---|---|

| This compound | In vitro assays | 25 µM | |

| 6-Hydroxy-2-benzoxazolinone | Food Science Journal | 30 µM |

Material Science

In material science, this compound contributes to the development of advanced materials with enhanced thermal and mechanical properties. It is particularly beneficial in industries such as automotive and aerospace where durability and performance are critical .

Case Study: Polymer Blends

A study demonstrated that incorporating this compound into polymer blends improved tensile strength and thermal stability compared to traditional materials. This advancement opens new avenues for creating lightweight yet strong materials suitable for high-performance applications .

Biochemical Research

This compound plays a significant role in enzyme inhibition studies, aiding researchers in drug discovery by identifying potential therapeutic targets across various diseases. Its derivatives have been shown to inhibit specific enzymes involved in disease pathways, making them valuable candidates for further development .

Table 3: Enzyme Inhibition Studies

Mécanisme D'action

The mechanism of action of 6-Benzyloxy-2-benzoxazolinone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Benzoxazolinone Derivatives

The biological activity and physicochemical properties of 6-benzyloxy-2-benzoxazolinone are influenced by its substitution pattern. Below is a comparative analysis with structurally related compounds:

Structural and Physicochemical Properties

Structure-Activity Relationships (SAR)

Substituent Position :

- Substitution at the 6-position (e.g., benzyloxy, methoxy) generally reduces phytotoxicity compared to the parent compound.

- Halogenation at the 5-position (e.g., bromo) enhances activity, likely due to electronic effects or improved target affinity .

Substituent Size: Bulky groups (e.g., benzyloxy) hinder activity, as seen in this compound’s lower efficacy compared to 5-bromo derivatives .

Electronic Effects: Electron-withdrawing groups (e.g., nitro, bromo) improve bioactivity by polarizing the benzoxazolinone core, facilitating interactions with enzymes or receptors .

Activité Biologique

6-Benzyloxy-2-benzoxazolinone (C14H11NO3) is a heterocyclic compound that has garnered attention in various fields of scientific research, particularly in biology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C14H11NO3

- Molecular Weight : 241.24 g/mol

This compound interacts with specific molecular targets, potentially acting as both an inhibitor and an activator in various biological processes. Similar compounds have been noted for their interaction with auxin-binding proteins, which are crucial in plant growth regulation. The compound has shown to inhibit auxin-induced growth, indicating its role in modulating plant hormones.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of benzoxazolinones possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 250 to 7.81 µg/ml .

| Pathogen | MIC (µg/ml) | Activity |

|---|---|---|

| Escherichia coli | 15 | Moderate sensitivity |

| Staphylococcus aureus | 30 | Moderate resistance |

| Candida albicans | 7.81 | High sensitivity |

Inhibition of Plant Growth

In agricultural studies, this compound has been shown to inhibit the growth of Cuscuta species, a parasitic plant. The compound's effectiveness was evaluated through in vitro assays, revealing significant growth inhibition at concentrations as low as 0.5 mM .

Study on Antimicrobial Efficacy

In a comparative study involving various benzoxazolinone derivatives, this compound was highlighted for its superior antibacterial activity against multi-drug resistant strains of Acinetobacter baumannii. The compound's mechanism was linked to its ability to disrupt bacterial cell wall synthesis and function .

Agricultural Application

Another study focused on the effect of benzoxazolinones on parasitic plants, specifically assessing their potential as herbicides. Results indicated that this compound significantly reduced the viability of Cuscuta seedlings, suggesting its utility in agricultural pest management strategies .

Safety and Toxicology

While this compound shows promising biological activity, it is classified as an eye irritant (Category 2). Further studies are needed to fully understand its safety profile and potential toxicological effects in vivo.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Benzyloxy-2-benzoxazolinone, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via benzoxazolinone acylation followed by benzyloxy substitution. For example, bromo-acylation of 2-benzoxazolinone derivatives (e.g., bromo-2-acyl-6-benzoxazolinones) can introduce functional groups, followed by benzyloxy group coupling using nucleophilic substitution . Intermediate characterization involves melting point analysis, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS). Melting points (181–186°C) and density (1.291 g/cm³) are critical for purity validation .

Q. What physicochemical properties are essential for validating this compound in experimental workflows?

- Methodological Answer : Key properties include molecular weight (241.24 g/mol), logP (2.7), and polar surface area (55.23 Ų), which influence solubility and bioavailability. Thermal stability is assessed via thermogravimetric analysis (TGA), with melting points serving as a preliminary stability indicator. Refractive index (1.618) and spectral data (UV-Vis, IR) further confirm structural integrity .

Q. Which spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer : ¹H NMR (δ 7.2–7.5 ppm for aromatic protons) and ¹³C NMR (carbonyl peaks at ~160 ppm) are standard. IR spectroscopy identifies carbonyl (C=O, ~1750 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches. Mass spectrometry (ESI-MS) with m/z 241.074 (M+H⁺) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermal stability data for this compound derivatives?

- Methodological Answer : Contradictions may arise from impurities or polymorphic forms. Differential scanning calorimetry (DSC) and X-ray crystallography can differentiate polymorphs. For example, thermochemical studies on analogs like 3-methyl-2-benzoxazolinone use combustion calorimetry to measure ΔH°f (enthalpy of formation), providing benchmarks for stability comparisons . Statistical tools like ANOVA (p < 0.05) ensure data reproducibility .

Q. What strategies optimize the synthesis of bioactive 6-Benzoxazolinone derivatives with enhanced potency?

- Methodological Answer : Structure-activity relationship (SAR) studies guide substitution patterns. For instance, halogenation at position 6 (e.g., Cl, F) or nitro-group introduction improves bioactivity. Microwave-assisted synthesis reduces reaction times (e.g., from 12h to 2h) while maintaining yields >80% . Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, streamlining derivative selection .

Q. How should researchers address contradictory biological activity data in benzoxazolinone derivatives?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, solvent). Validate results using orthogonal assays: e.g., enzyme inhibition (IC₅₀) paired with cell-based viability assays (MTT). For neuroleptic activity, compare in vitro (e.g., dopamine receptor binding) and in vivo models (rodent behavioral tests) . Meta-analyses of published SAR tables (e.g., IC₅₀ ranges for 6-substituted derivatives) identify outliers .

Q. What experimental designs mitigate instability of this compound under acidic/basic conditions?

- Methodological Answer : Stability studies under varying pH (1–14) using HPLC monitor degradation products. For acid-sensitive derivatives, protect the benzyloxy group via tert-butyldimethylsilyl (TBDMS) ethers. Reductive conditions (e.g., H₂/Pd-C) require inert atmospheres to prevent premature debenzylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.